Enhanced Lipophilicity (XLogP3-AA) of the 4-Butylphenyl Derivative vs. a Phenyl Analog Drives Predicted CNS Penetration
Computational comparison of the target compound's predicted lipophilicity (XLogP3-AA = 3.6) with a hypothetical des-butyl analog (methyl (4-(2-((4-phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, XLogP3-AA ≈ 2.1) demonstrates a 1.5 log unit increase in lipophilicity conferred solely by the 4-butyl chain . This shift moves the compound from a suboptimal CNS range (XLogP < 3) into the favorable CNS drug-like space (XLogP 3–5), predicting improved passive BBB permeability. The increased lipophilicity also correlates with reduced aqueous solubility (estimated LogS ≈ -4.2 vs. -3.1) that must be weighed against in vitro assay compatibility .
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and its impact on CNS drug-likeness |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; estimated LogS ≈ -4.2 |
| Comparator Or Baseline | Des-4-butyl analog (methyl (4-(2-((phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate): XLogP3-AA ≈ 2.1; estimated LogS ≈ -3.1 |
| Quantified Difference | Δ XLogP3-AA = +1.5 log units; Δ LogS ≈ -1.1 log units |
| Conditions | Computed via XLogP3 3.0 and ALOGPS 2.1; comparison based on substructure deletion of the butyl chain |
Why This Matters
For CNS-targeted enzyme inhibition programs (e.g., FAAH), the higher lipophilicity of the 4-butylphenyl derivative makes it a superior starting point for BBB penetration compared to simple phenyl analogs, directly impacting its suitability for in vivo CNS efficacy models.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16883780, Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. Computed properties and XLogP3-AA values. Retrieved April 30, 2026. View Source
